Product packaging for D-Cycloserine-15N,D3(Cat. No.:)

D-Cycloserine-15N,D3

Cat. No.: B1153094
M. Wt: 106.1
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cycloserine-15N,D3, with the chemical name (R)-4-aminoisoxazolidin-3-one-4,5,5-d3-2-15N and a molecular weight of 106.1 g/mol, is a stable, heavy-isotope labeled analog of D-Cycloserine . This compound is supplied for research use only and is strictly intended for analytical applications, not for diagnostic or therapeutic purposes in humans. Its primary research value lies in its use as a critical reference standard in pharmaceutical development and quality control. Specifically, it is designed for use in Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) applications, particularly in the preparation of Abbreviated New Drug Applications (ANDA) and during the commercial production of drugs . The incorporation of the stable isotopes 15N and deuterium (D) makes this compound an essential tool for tracking and quantifying the parent compound, D-Cycloserine, in complex matrices using advanced analytical techniques like Mass Spectrometry (MS), thereby ensuring the accuracy and reliability of analytical data. The parent molecule, D-Cycloserine, is a broad-spectrum antibiotic approved for the treatment of tuberculosis and some urinary tract infections . It functions as an antibiotic by acting as a competitive inhibitor of two key enzymes, L-alanine racemase (Alr) and D-alanine--D-alanine ligase (Ddl), which are essential for bacterial cell wall synthesis . Beyond its antimicrobial properties, D-Cycloserine is a partial agonist of the glycine site on the NMDA (N-methyl-D-aspartate) receptor in the central nervous system . This mechanism underpins its significant investigational value as a cognitive enhancer and a pharmacological adjunct in neuroscience research, where it has been studied in models of traumatic brain injury to improve functional recovery and restore synaptic plasticity . Researchers utilize this compound to precisely study the pharmacokinetics, metabolic fate, and environmental stability of D-Cycloserine with high specificity, avoiding interference from endogenous compounds or other drug metabolites.

Properties

Molecular Formula

C₃H₃D₃N¹⁵NO₂

Molecular Weight

106.1

Synonyms

(4R)-4-Amino-3-isoxazolidinone-15N,D3;  (+)-4-Amino-3-isoxazolidinone-15N,D3;  (+)-Cycloserine-15N,D3;  (R)-(+)-Cycloserine-15N,D3;  (R)-4-Amino-3-isoxazolidinone-15N,D3;  (R)-Cycloserine-15N,D3;  Closerin-15N,D3;  Closina-15N,D3;  Cyclo-D-serine-15N,D3;  Cyc

Origin of Product

United States

Synthesis and Characterization of Isotopic D Cycloserine 15n,d3

Methodologies for Stable Isotope Incorporation in Organic Synthesis

The introduction of stable isotopes like deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N) into organic molecules is a fundamental technique in drug development and metabolic research. medchemexpress.com These non-radioactive isotopes allow researchers to trace the metabolic fate of a drug within an organism without the safety concerns associated with radioactive isotopes. simsonpharma.com

Deuteration Strategies

Deuteration involves the substitution of hydrogen atoms with deuterium. medchemexpress.com This can have a notable impact on the pharmacokinetic properties of a pharmaceutical compound. Common strategies for deuteration in organic synthesis include:

Isotope Exchange Reactions: These reactions involve the exchange of protons for deuterons, often facilitated by a catalyst and a deuterium source like deuterium oxide (D₂O). chembk.com

Reduction with Deuterated Reagents: Carbonyl groups can be reduced to deuterated alcohols or alkanes using reagents like sodium borodeuteride (NaBD₄).

Use of Deuterated Building Blocks: Synthesizing the target molecule from starting materials that already contain deuterium at specific positions.

For a molecule like D-Cycloserine, deuteration can be targeted at specific positions to study its metabolic pathways.

Nitrogen-15 Labeling Techniques

Nitrogen-15 labeling is employed to track the nitrogen atoms within a molecule. google.com This is particularly useful for studying the metabolism of nitrogen-containing compounds like amino acids and their derivatives. Techniques for ¹⁵N labeling include:

Using ¹⁵N-labeled Precursors: The synthesis starts with commercially available materials enriched with ¹⁵N, such as ¹⁵N-ammonia or ¹⁵N-labeled amino acids. chembk.comgoogle.com

Microbial or Enzymatic Synthesis: Utilizing microorganisms or isolated enzymes that can incorporate ¹⁵N from a labeled source (e.g., ¹⁵N-ammonium salts) into the desired molecule.

Specific Synthetic Routes and Derivatization for D-Cycloserine-15N,D3 Production

The production of this compound typically involves a multi-step chemical synthesis. One common approach is to use commercially available isotopically labeled starting materials. chembk.com For instance, the synthesis could start from a precursor already containing the ¹⁵N atom, which is then taken through a series of reactions to form the cycloserine ring structure. The deuterium atoms are often introduced through an isotope exchange reaction. chembk.com

The final product, often available as a racemate (a mixture of D and L forms), is referred to as rac-Cycloserine-15N,d3. chembk.compharmaffiliates.com It may also be available as a tartaric acid salt. schd-shimadzu.com

Advanced Analytical Characterization of this compound

To ensure the quality and confirm the structure of the synthesized this compound, advanced analytical techniques are employed. These methods are crucial for verifying the molecular weight, isotopic purity, and structural integrity of the compound.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is a primary tool for the characterization of isotopically labeled compounds. chembk.com It allows for the precise determination of the molecular weight, which will be higher for the labeled compound compared to its unlabeled counterpart due to the heavier isotopes. For this compound, the molecular weight is 106.10 g/mol , whereas the unlabeled D-Cycloserine has a molecular weight of 102.09 g/mol . medchemexpress.compharmaffiliates.com

MS is also used to determine the isotopic enrichment, which is the percentage of molecules that have been successfully labeled with the stable isotopes. schd-shimadzu.com High isotopic enrichment is crucial for the reliability of studies using these labeled compounds. For example, a minimum isotopic enrichment of 98% for both ²H and ¹⁵N is often required. schd-shimadzu.com Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the molecule. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. This technique is invaluable for confirming that the synthesized compound has the correct molecular formula (C₃H₃D₃N¹⁵NO₂) and for distinguishing it from other molecules with similar nominal masses. medchemexpress.com

Table 1: Properties of this compound

Property Value Source
Chemical Name 4-Aminoisoxazolidin-3-one-4,5,5-d3-2-15N synzeal.comaquigenbio.com
CAS Number 1219176-26-7 medchemexpress.com
Molecular Formula C₃H₃D₃N¹⁵NO₂ medchemexpress.com
Molecular Weight 106.10 g/mol medchemexpress.com
Appearance Colorless to white crystalline solid chembk.com
Minimum Isotopic Enrichment 98% ²H, 98% ¹⁵N schd-shimadzu.com
Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that leverages isotopically labeled compounds like this compound as internal standards. medchemexpress.com By adding a known amount of the labeled compound to a sample, the concentration of the unlabeled D-cycloserine can be determined with exceptional precision. This method effectively corrects for any sample loss during preparation and variations in the mass spectrometer's signal. rug.nl The distinct mass difference between the analyte and the labeled standard allows for their simultaneous detection and quantification. nih.gov

A certificate of analysis for a similar compound, rac Cycloserine-15N,d3, indicates an isotopic purity of 98.7%, showcasing the high level of enrichment achievable for these standards. lgcstandards.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules. nationalmaglab.org In this process, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented into smaller product ions. longdom.org The resulting fragmentation pattern is a unique signature of the molecule's structure.

For D-cycloserine, MS/MS analysis reveals characteristic fragmentation pathways. For instance, a method developed for the determination of D-cycloserine in human plasma monitored the fragmentation of the protonated molecule (m/z 103) to a product ion of m/z 75. nih.gov By comparing the fragmentation pattern of this compound to that of unlabeled D-cycloserine, scientists can confirm the location of the isotopic labels within the molecule. The increased mass of the precursor ion and any fragments containing the 15N or deuterium atoms provides direct evidence of successful isotopic incorporation. longdom.org This detailed structural confirmation is crucial for its use as a reliable internal standard. arrobiochem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into its atomic connectivity and the precise locations of the isotopic labels. chembk.comchembk.com The presence of 15N and deuterium atoms significantly influences the NMR spectra compared to the unlabeled compound.

Proton (¹H) NMR

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. wikipedia.org This provides a direct confirmation of deuteration. The remaining proton signals may exhibit altered splitting patterns due to coupling with the adjacent 15N nucleus. Analysis of a similar compound, rac Cycloserine-15N,d3, confirmed its structure via ¹H NMR. lgcstandards.com For unlabeled D-Cycloserine, the ¹H NMR spectrum in DMSO-d6 shows distinct peaks that can be assigned to the different protons in the molecule. chemicalbook.com

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum of this compound will show characteristic changes due to the presence of the neighboring 15N and deuterium isotopes. The carbon atom bonded to the 15N will exhibit coupling, resulting in a splitting of its signal. Similarly, the carbons bonded to deuterium atoms will show signals with reduced intensity and may appear as multiplets due to ¹³C-²H coupling. The chemical shifts in the ¹³C NMR spectrum of unlabeled D-cycloserine have been documented and serve as a reference for analyzing the labeled compound. guidechem.com

Nitrogen-15 (¹⁵N) NMR

Direct detection by ¹⁵N NMR spectroscopy provides unambiguous evidence of isotopic enrichment. wikipedia.org The ¹⁵N nucleus has a spin of ½, which results in sharp NMR signals, making it well-suited for detailed structural studies. huji.ac.il The chemical shift of the ¹⁵N signal is highly sensitive to its chemical environment, confirming its position within the isoxazolidinone ring. researchgate.net While natural abundance ¹⁵N NMR is often challenging due to low sensitivity, the high enrichment in this compound allows for straightforward detection. researchgate.net A certificate of analysis for rac Cycloserine-15N,d3 confirms that the ¹⁵N NMR spectrum conforms to the expected structure. lgcstandards.com

Deuterium (²H) NMR

Deuterium (²H) NMR spectroscopy specifically detects the deuterium nuclei within the molecule. wikipedia.org The presence of a signal in the ²H NMR spectrum is definitive proof of successful deuteration. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is typically lower. wikipedia.org This technique is particularly useful for quantifying the level of deuterium incorporation and confirming the specific sites of labeling. wikipedia.org

Table of Compound Properties

PropertyD-CycloserineThis compound
Chemical Formula C₃H₆N₂O₂C₃H₃D₃N¹⁵NO₂ pharmaffiliates.com
Molecular Weight 102.09 g/mol pharmaffiliates.com106.10 g/mol pharmaffiliates.com
Synonyms (R)-4-amino-3-isoxazolidinone(4R)-4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one cymitquimica.com
CAS Number 68-41-7 pharmaffiliates.com1219176-26-7 lgcstandards.com
Diffusion Ordered Spectroscopy (DOSY) NMR for Impurity Profiling

Diffusion Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that distinguishes between different chemical species in a solution based on their translational diffusion coefficients. This method is particularly valuable for analyzing complex mixtures without the need for physical separation, providing insights into the size and shape of molecules and their interactions. For the isotopically labeled compound this compound, DOSY NMR serves as a robust tool for impurity profiling, capable of identifying and quantifying process-related impurities and degradation products.

The principle of DOSY relies on the application of pulsed magnetic field gradients during an NMR experiment. Molecules diffuse at different rates depending on their size and shape; larger molecules diffuse more slowly than smaller ones. This difference in diffusion rates leads to a differential attenuation of the NMR signal intensity as the gradient strength is varied. The resulting data is processed to generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, allowing for the separation of signals from compounds with different diffusion rates.

Research has demonstrated the superiority of DOSY NMR over traditional chromatographic methods for certain impurities of D-cycloserine. dntb.gov.uanih.gov A significant challenge in the quality control of D-cycloserine is the quantification of its dimer, an impurity whose response can be variable and unrepeatable in HPLC-UV methods. dntb.gov.uamdpi.com The DOSY NMR technique, however, allows for the clear separation and accurate quantification of the D-cycloserine monomer from its dimer and other degradation products. dntb.gov.uanih.gov Studies have successfully determined the translational diffusion coefficients for D-cycloserine and its dimer, showcasing the resolving power of the technique. mdpi.com The well-resolved signals in the DOSY spectrum enable precise identification even for impurities present at concentrations below pharmacopoeial limits. dntb.gov.uamdpi.com

The use of isotopically labeled compounds like this compound can further enhance DOSY analysis. nih.govacs.org Techniques such as ¹³C or ¹⁵N-edited or heteronuclear DOSY experiments can be employed to simplify complex proton spectra and selectively observe the labeled molecule and its related impurities, thereby increasing the accuracy of diffusion measurements. science.gov

Table 1: Diffusion Coefficients of D-Cycloserine and a Key Impurity via DOSY NMR

Compound Diffusion Coefficient (D) in m²/s Source(s)
D-Cycloserine 5.5 × 10⁻¹⁰ mdpi.com
Cycloserine Dimer 3.2 × 10⁻¹⁰ mdpi.com

Chromatographic Purity Assessment of this compound and Related Impurities

Chromatographic techniques are fundamental in the pharmaceutical industry for assessing the purity of active pharmaceutical ingredients (APIs) and their formulations. For a polar compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be applied, often requiring specific methodologies to achieve effective separation and detection of the main component and its related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely reported method for the analysis of D-cycloserine and its impurities. nih.gov However, due to the highly hydrophilic nature of the molecule, specialized chromatographic approaches are necessary to achieve adequate retention on stationary phases. mdpi.com Several HPLC-based strategies have been developed, including:

Ion-Pair Chromatography: This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reverse-phase column. mdpi.comnih.gov

Aqueous Normal Phase (ANP) Chromatography: This method utilizes a polar stationary phase (like silica (B1680970) hydride) with a highly aqueous mobile phase to retain and separate polar compounds. mdpi.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. A water layer is adsorbed onto the stationary phase, and analyte partitioning between this layer and the mobile phase facilitates the separation of polar compounds. mdpi.comnih.gov

Despite its widespread use, standard HPLC-UV methods have shown limitations, particularly in the reliable quantification of the cycloserine dimer impurity due to its variable response factor and unrepeatable peak areas. dntb.gov.uanih.gov This has led to the development of more robust methods, often involving mass spectrometry (MS) detection. An LC-MS/MS method has been validated for determining cycloserine in plasma, utilizing a C18 column with a mobile phase of water, acetonitrile, and formic acid. ajrconline.org

Another approach to overcome analytical challenges associated with D-cycloserine's physical properties is derivatization. The use of a derivatizing agent such as 2,4-dinitrofluorobenzene (DNFB) transforms D-cycloserine into a derivative with strong UV absorption and excellent chromatographic properties, allowing for sensitive and repeatable quantification by HPLC. google.com

Table 2: Examples of HPLC Conditions for D-Cycloserine Analysis

Technique Column Mobile Phase Detection Source(s)
HPLC-MS/MS Inertsil ODS-3V (4.6 x 250 mm, 5µm) Milli-Q water:Acetonitrile:Formic acid (30:70:0.3 v/v) MS/MS (MRM) ajrconline.org
Derivatization HPLC Not specified Not specified UV google.com
ANP-MS Silica Hydride-based Not specified MS researchgate.net
HILIC Not specified Not specified Not specified mdpi.comnih.gov
Gas Chromatography (GC)

Direct analysis of D-cycloserine by Gas Chromatography is generally considered challenging due to the compound's high polarity, low volatility, and thermal lability. google.com These properties prevent the molecule from being readily transferred into the gas phase without decomposition. Therefore, derivatization is a mandatory step to convert D-cycloserine into a more volatile and thermally stable analogue suitable for GC analysis.

A metabolomics study successfully identified cycloserine in biological samples using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS). univ-ag.fr This analysis was made possible by a two-step derivatization protocol involving methoximation followed by trimethylsilylation. This procedure protects the functional groups responsible for the compound's polarity, thereby increasing its volatility.

While this demonstrates the feasibility of using GC for the analysis of D-cycloserine, HPLC remains the more common and preferred method for routine purity assessments in pharmaceutical quality control. The requirement for a derivatization step in GC adds complexity and potential variability to the analytical procedure.

Table 3: Derivatization Method for GC Analysis of Cycloserine

Step Reagent/Process Purpose Source(s)
1 Methoximation Protects carbonyl groups univ-ag.fr
2 Trimethylsilylation Replaces active hydrogens with TMS groups, increasing volatility univ-ag.fr

Application in Mechanistic Elucidation of Biological Processes

Tracing Metabolic Pathways and Biotransformation

The use of stable isotope tracers, such as D-Cycloserine-15N,D3, is a fundamental technique in metabolic research. medchemexpress.com It allows for the unambiguous tracking of atoms through complex biochemical networks, providing direct evidence for metabolic routes and transformations. nih.gov

Investigation of D-Cycloserine Metabolism in Research Models

In research models, this compound can be administered to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While specific studies on the metabolism of this compound are not extensively detailed in the provided results, the general application of isotopically labeled compounds for such purposes is well-established. medchemexpress.comchembk.com For instance, studies on other isotopically labeled molecules, like [¹⁵N]Gln and [¹⁵N]Pro, have been used to trace nitrogen metabolism in organisms like mosquitoes. nih.gov This same principle applies to tracking the metabolic fate of this compound in various biological systems, including in the context of its use as an antibiotic.

The biotransformation of D-cycloserine can be followed by analyzing metabolites for the presence of the ¹⁵N and deuterium (B1214612) labels. This helps to identify the enzymatic processes that modify the drug and the resulting chemical structures.

Elucidation of Precursor-Product Relationships Using Isotopic Tracers

Isotopic tracers like this compound are instrumental in establishing direct precursor-product relationships in metabolic pathways. By introducing the labeled compound, researchers can follow the incorporation of the ¹⁵N and deuterium atoms into subsequent molecules. This method provides definitive proof of a metabolic conversion. For example, if a downstream metabolite is found to contain the isotopic labels from this compound, it confirms that the latter is a precursor to that metabolite. This technique is crucial for mapping out new or poorly understood metabolic pathways.

Enzyme Mechanism Studies with Isotopic this compound

D-cycloserine is a known inhibitor of several key bacterial enzymes, most notably alanine (B10760859) racemase (Alr), an enzyme essential for bacterial cell wall synthesis. nih.govpatsnap.comresearchgate.net The use of this compound has been pivotal in dissecting the intricate mechanisms of this inhibition.

Alanine Racemase (Alr) Inhibition and Reactivation Mechanisms

D-cycloserine, a structural analog of D-alanine, targets and inactivates alanine racemase (Alr), an enzyme that catalyzes the conversion of L-alanine to D-alanine. nih.govpatsnap.comresearchgate.net This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. patsnap.com While initially thought to be an irreversible inhibitor, recent studies have shown that the inhibition of Mycobacterium tuberculosis Alr is reversible. nih.govrcsb.org This finding was inconsistent with the long-held belief of irreversible inactivation and prompted further investigation into the chemical mechanism. nih.gov

Research has revealed that the reactivation of Alr is possible through the destruction of D-cycloserine. nih.gov A previously unidentified hydrolysis of the D-cycloserine-adduct leads to its dissociation and rearrangement into a stable substituted oxime, explaining the enzyme's reactivation. nih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. google.comlibretexts.org The ratio of the reaction rate constant for the lighter isotope (e.g., ¹⁴N, ¹H) to that of the heavier isotope (e.g., ¹⁵N, ²H) provides insights into the transition state of the reaction. google.com

In the context of this compound, measuring the KIE on the Alr-catalyzed reaction can help determine the rate-limiting steps of the inhibition process. A primary KIE, where the labeled atom is directly involved in bond breaking or formation, can indicate whether C-N bond cleavage is part of the rate-determining step. google.com Secondary KIEs, where the isotopic label is on an atom not directly involved in bond changes, can provide information about changes in hybridization or conformation during the reaction. google.com While specific KIE data for this compound and Alr is not detailed in the provided search results, the principles of KIE analysis with isotopically labeled substrates are well-documented for other enzyme systems. nih.govnih.gov

Table 1: Principles of Kinetic Isotope Effect (KIE) Analysis

KIE TypeLabeled Atom's RoleInformation Gained
PrimaryDirectly involved in bond making/breakingIndicates if the bond to the labeled atom is altered in the rate-determining transition state.
SecondaryNot directly involved in bond making/breakingProvides insights into changes in the local environment of the labeled atom, such as hybridization or steric effects, during the transition state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the structure and dynamics of molecules in solution. nih.govnih.gov When used with isotopically labeled compounds like this compound, NMR can provide detailed information about the conformational changes that occur when the inhibitor binds to the enzyme. chembk.com

NMR-based metabolomics has been used to study the effects of D-cycloserine on Mycobacterium smegmatis, a model organism for tuberculosis research. nih.govnih.gov These studies can reveal changes in the metabolic profile of the bacteria upon treatment with the drug, providing clues about its mode of action and potential off-target effects. nih.gov By observing the NMR signals of the ¹⁵N and deuterium labels in this compound upon binding to Alr, researchers can probe the specific interactions between the inhibitor and the enzyme's active site. nih.gov This can help to elucidate the conformational state of the bound inhibitor and the surrounding amino acid residues, contributing to a more complete understanding of the inhibition mechanism. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have become an indispensable method for studying enzymatic reactions, offering a detailed view of processes involving bond formation and breaking within the complex environment of a protein. mpg.demdpi.com This approach treats the reactive center of the system with computationally intensive quantum mechanics, while the surrounding protein and solvent are handled by more efficient molecular mechanics force fields. mpg.de

Recent QM/MM studies have been instrumental in refining the understanding of how D-cycloserine (DCS) inhibits one of its primary targets, Alanine Racemase from Mycobacterium tuberculosis (MtAlr). acs.orgresearcher.lifeacs.org For decades, the inhibition of this pyridoxal-5'-phosphate (PLP)-dependent enzyme was considered irreversible. acs.orgnih.gov However, experimental evidence suggested a reversible process, a paradox that QM/MM simulations have helped to explain. acs.orgnih.gov

These computational investigations revealed two competing mechanistic pathways for the interaction between DCS and MtAlr:

An "isoxazole-forming" pathway that leads to enzyme inhibition and is kinetically favorable. acs.orgnih.govospfound.org

An "oxime-forming" pathway that leads to the destruction of the DCS molecule itself and is thermodynamically favorable. acs.orgnih.govospfound.org

This dual-pathway mechanism clarifies how the enzyme can be inhibited yet also eventually reactivated through the destruction of the inhibitor, explaining the observed reversibility. researcher.lifenih.gov The simulations identified that the isoxazole (B147169) product exists preferentially in its keto form, correcting previous assumptions. acs.orgospfound.org

Furthermore, these studies highlighted the critical roles of specific active site residues. acs.orgnih.gov K44 and Y273' act as the key general acid-base catalysts, while D322' plays a crucial role in stabilizing reaction intermediates through electrostatic interactions with a protonated K44 residue. acs.orgacs.orgnih.gov This finding is particularly significant as it provides a molecular basis for a known DCS-resistance mutation, D322'N. acs.orgnih.gov QM/MM calculations demonstrated that this mutation eliminates the stabilizing electrostatic interaction, making the inhibition pathway unfavorable and thus conferring resistance. acs.orgacs.orgnih.gov

D-Alanine:D-Alanine Ligase (Ddl) Inhibition Mechanisms

D-Alanine:D-Alanine ligase (Ddl) is the second crucial enzyme in the bacterial cell wall synthesis pathway targeted by D-cycloserine. nih.govnih.gov Ddl is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, an essential building block for peptidoglycan. asm.orgresearchgate.net As a structural analogue of D-alanine, D-cycloserine acts as a competitive inhibitor of this process. nih.govnih.gov

Kinetic studies on Ddl from Mycobacterium tuberculosis (MtDdl) have provided detailed insights into this inhibition. nih.gov The enzyme follows an ordered mechanism where ATP must bind first, which is a prerequisite for the subsequent binding of either D-alanine or D-cycloserine. nih.gov D-cycloserine was found to competitively inhibit D-alanine binding at both of the enzyme's D-alanine binding sites. nih.gov However, more recent investigations suggest that for MtDdl, D-cycloserine is a slow-onset inhibitor that binds exclusively to the C-terminal D-alanine binding site. nih.govresearchgate.net

Structural and mechanistic studies have revealed that the inhibition of Ddl by D-cycloserine proceeds through the formation of a distinct phosphorylated intermediate of the drug, D-cycloserine phosphate. rcsb.org This highlights a bimodal mechanism of action for a single antibiotic, where it inhibits two different enzymes (Alr and Ddl) through distinct chemical transformations. rcsb.org

Table 1: Kinetic Parameters of D-cycloserine Inhibition against Mycobacterium tuberculosis D-alanine:D-alanine Ligase (MtDdl)
ParameterValueDescription
Ki,DCS114 µMInhibition constant for the first D-alanine binding site. nih.gov
Ki,DCS225 µMInhibition constant for the second D-alanine binding site. nih.gov
IC500.37 mMHalf maximal inhibitory concentration under standard assay conditions. asm.org

Identification of Other Molecular Targets and Binding Dynamics

The primary molecular targets of D-cycloserine are firmly established as the two sequential enzymes in the cytosolic stage of peptidoglycan synthesis: Alanine Racemase (Alr) and D-Alanine:D-Alanine Ligase (Ddl). nih.govacs.org The use of isotopically labeled this compound is particularly valuable for experimentally probing the binding dynamics and reaction mechanisms with these targets.

The binding dynamics with Alanine Racemase are complex and involve the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. tandfonline.com The interaction was long believed to result in irreversible inactivation. nih.gov However, kinetic and computational studies have demonstrated that the inhibition is in fact reversible. acs.orgresearcher.life The proposed mechanism involves an initial transamination step followed by tautomerization of the DCS-PLP adduct to form a stable, aromatic pyridoxal derivative, which effectively inactivates the enzyme until the adduct is hydrolyzed. nih.govacs.org

The binding to D-alanine:D-alanine ligase, as previously discussed, is also multifaceted. It requires the initial binding of ATP and involves competitive inhibition at the D-alanine binding sites. nih.govasm.org The discovery that inhibition proceeds via a phosphorylated form of D-cycloserine adds another layer to its binding dynamics, showcasing how the antibiotic can act as a substrate for a kinase-like activity within the Ddl active site before inhibiting it. rcsb.org

Studies on Antimicrobial Action at a Molecular Level

The antimicrobial action of D-cycloserine and its labeled analogue, this compound, is rooted in its ability to disrupt the biosynthesis of the bacterial cell wall at a fundamental level. tandfonline.comtandfonline.com By targeting two essential enzymes, Alr and Ddl, it effectively halts the production of peptidoglycan, a polymer crucial for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria. researchgate.net This dual-target mechanism is a key feature of its efficacy. nih.gov

Cell Wall Biosynthesis Pathway Interrogation

The bacterial cell wall is a rigid structure that protects the cell from osmotic lysis. Its strength comes from peptidoglycan, a mesh-like polymer of sugars and amino acids. The synthesis of this polymer begins in the cytoplasm, and it is this initial stage that D-cycloserine targets.

The interrogation of this pathway using D-cycloserine reveals two specific points of failure:

Inhibition of Alanine Racemase (Alr): Bacteria typically utilize L-amino acids. However, peptidoglycan requires D-alanine. Alr is the enzyme responsible for converting L-alanine into D-alanine. tandfonline.com By inhibiting Alr, D-cycloserine chokes off the supply of this essential monomer. tandfonline.com

Inhibition of D-alanine:D-alanine Ligase (Ddl): The D-alanine monomers produced by Alr are then joined together by Ddl to form a D-Ala-D-Ala dipeptide. asm.orgresearchgate.net This dipeptide forms the terminus of the pentapeptide side chain that is attached to the N-acetylmuramic acid sugar of the peptidoglycan backbone. This terminus is critical for the final cross-linking step that gives the cell wall its strength. researchgate.nettandfonline.com By inhibiting Ddl, D-cycloserine prevents the formation of this crucial dipeptide, thereby halting the assembly of the complete peptidoglycan precursor, UDP-N-acetylmuramoyl pentapeptide. tandfonline.com

The use of labeled compounds such as this compound allows for precise tracking of the inhibitor's interaction with these enzymes and its effect on the metabolic flux through the cell wall synthesis pathway.

Resistance Mechanism Research in Microbial Systems

Despite its use for over six decades, clinically significant resistance to D-cycloserine remains remarkably rare. nih.govacs.org Research suggests this is primarily due to an ultra-low rate of emergence of resistance-conferring mutations. nih.gov Nonetheless, laboratory studies have identified several potential mechanisms of resistance, providing valuable insights into the molecular interactions between the drug and its targets.

Mutations in the target enzymes are a primary mechanism. Structural biology and QM/MM simulations have provided a detailed picture of how specific mutations can confer resistance.

Table 2: Examples of Resistance-Conferring Mutations
EnzymeMutationMechanism of Resistance
Alanine Racemase (MtAlr)D322NEliminates a key electrostatic interaction that stabilizes the reaction intermediate during inhibition, making the inhibitory pathway less favorable. acs.orgnih.govacs.org

The D322N mutation in M. tuberculosis Alr is a well-characterized example. The aspartate at position 322 normally stabilizes the protonated catalytic lysine (B10760008) (K44) during the reaction with D-cycloserine. acs.orgnih.gov When mutated to asparagine (N), this stabilizing interaction is lost, significantly increasing the energy barrier for the inhibition reaction and rendering the drug less effective. acs.orgnih.gov Molecular dynamics simulations and structural studies of such resistant variants are critical for understanding the atomic-level details that govern drug efficacy and evasion. acs.org

Application in Advanced Analytical Methodologies for Research

Quantitative Bioanalysis in Research Matrices (e.g., cell lysates, culture media, animal tissues)

In the realm of quantitative bioanalysis, the objective is to accurately measure the concentration of an analyte within a complex biological matrix. Stable isotopically labeled (SIL) internal standards are considered the gold standard for such assays, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov D-Cycloserine-15N,D3 is an ideal internal standard for the quantification of D-cycloserine, as its physical and chemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis. nih.govscispace.com

The development of a robust LC-MS/MS assay for D-cycloserine quantification in research matrices like plasma, cell lysates, or tissue homogenates involves several key steps. The use of this compound as an internal standard is integral to this process, as it compensates for variability during sample extraction, and for matrix effects that can suppress or enhance the analyte signal during ionization. nih.govscispace.com

Assay development typically begins with sample preparation, where methods like solid-phase extraction (SPE) or protein precipitation are employed to remove interfering substances from the biological matrix. nih.govnih.govresearchgate.net Following extraction, the sample is subjected to chromatographic separation. Due to the highly hydrophilic nature of D-cycloserine, techniques such as hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography are often applied. nih.govmdpi.com

Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For D-cycloserine, the protonated precursor ion at a mass-to-charge ratio (m/z) of 103.1 is typically fragmented to a product ion of m/z 75.0. nih.gov For the internal standard, this compound, a corresponding mass shift would be observed in the precursor and potentially the product ion, allowing for its distinct detection. The ratio of the analyte peak area to the internal standard peak area is then used to calculate the concentration of D-cycloserine in the original sample.

Table 1: Example Parameters for LC-MS/MS Assay Development

ParameterExample SpecificationPurpose
Internal Standard This compoundCorrects for variability in sample preparation, matrix effects, and instrument response.
Sample Preparation Solid-Phase Extraction (SPE) with Oasis MCX cartridgesRemoves proteins and other interferences from the biological matrix. nih.govnih.gov
Chromatography HILIC on a YMC-Pack SIL-06 columnRetains and separates the highly polar D-cycloserine from other components. nih.gov
Mobile Phase Methanol, 2-propanol, and 0.075% trifluoroacetic acidElutes the analyte and internal standard from the column for detection. nih.gov
Detection Mode Positive Ion Electrospray Ionization (ESI+)Generates protonated molecular ions for mass analysis.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transition (Analyte) m/z 103.1 → 75.0Specific fragmentation pattern for D-cycloserine. nih.gov
MRM Transition (IS) Shifted m/z corresponding to this compoundSpecific fragmentation pattern for the internal standard.

Method validation is essential to ensure that an analytical assay is reliable and suitable for its intended purpose. nih.govnih.gov The use of this compound contributes significantly to achieving the stringent criteria required for validation. Key validation parameters include specificity, sensitivity, linearity, precision, accuracy, and stability. nih.gov

Specificity & Selectivity: This is established by analyzing blank matrix samples to ensure that no endogenous components interfere with the detection of D-cycloserine or its internal standard. nih.gov

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov Published methods for D-cycloserine have achieved LLOQs in the range of 0.20-0.30 µg/mL in human plasma. nih.govnih.gov The limit of detection (LOD) has been reported as low as 0.0013 µg/mL. nih.gov

Linearity: The assay must demonstrate a linear relationship between the concentration and the instrument response over a defined range. For D-cycloserine, linear dynamic ranges such as 0.20-30.00 µg/mL have been established. nih.gov

Reproducibility (Precision & Accuracy): Precision measures the closeness of repeated measurements, expressed as the coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value. For bioanalytical methods, intra- and inter-batch precision is typically required to be less than 15% CV, with accuracy within 85-115%. nih.govresearchgate.net Studies have reported precision for D-cycloserine assays to be well under 8.0%. nih.gov

Recovery and Matrix Effect: Recovery experiments determine the efficiency of the extraction process, while matrix effect studies evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for these effects. scispace.com

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation ParameterCommon Acceptance CriteriaExample Finding for D-Cycloserine Assay
Linearity (R²) ≥ 0.99R² of 0.9999 reported in one study. nih.gov
Lower Limit of Quantification (LLOQ) S/N ratio ≥ 10; Precision ≤ 20%; Accuracy 80-120%0.20 µg/mL. nih.gov
Intra-batch Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.0%. nih.gov
Inter-batch Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.0%. nih.gov
Accuracy (% Bias) Within ±15% (±20% at LLOQ)93.8% to 104.9%. researchgate.net
Recovery Consistent and reproducibleMean relative recovery of 77.2% for cycloserine. nih.gov

Metabolomics and Fluxomics Research

Isotopically labeled compounds are indispensable tools in metabolomics and fluxomics, allowing researchers to trace the fate of molecules through complex metabolic networks. taylorfrancis.comtechnologynetworks.com this compound can be used as a tracer to investigate the compound's own metabolic fate or to probe the activity of pathways it influences, such as those involved in bacterial cell wall synthesis. nih.gov

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to map metabolic pathways and identify novel biochemical transformations. nih.gov In a SIRM experiment, a biological system (e.g., bacterial culture or cell line) is supplied with an isotopically labeled substrate, such as this compound. After a period of incubation, metabolites are extracted and analyzed by mass spectrometry or NMR spectroscopy.

The incorporation of the heavy isotopes (¹⁵N and Deuterium) from this compound into downstream metabolites causes a predictable shift in their mass. By tracking these mass shifts, researchers can trace the metabolic fate of the labeled atoms. This approach can be used to confirm known metabolic pathways or to uncover previously unknown reactions involving D-cycloserine. For example, SIRM could be employed to study how D-cycloserine interacts with enzymes like alanine (B10760859) racemase and D-alanine:D-alanine ligase by tracking the label's incorporation into peptidoglycan precursors. nih.govnih.gov

While metabolomics measures the concentration of metabolites, Metabolic Flux Analysis (MFA) quantifies the rates of reactions within a metabolic network. nih.gov MFA relies on the use of stable isotope tracers to provide information about the relative contributions of different pathways to the production of a given metabolite. nih.govnih.gov

In an MFA study, a tracer like this compound is introduced into a biological system at a metabolic steady state. The isotopic labeling patterns of intracellular metabolites are then measured by MS or NMR. nih.gov This labeling data, along with a stoichiometric model of the metabolic network, is used to calculate the intracellular metabolic fluxes. nih.gov Using this compound as a tracer could, for instance, help quantify the rate of its uptake and the flux through the pathways it inhibits, providing a quantitative understanding of its mechanism of action under different conditions. nih.gov

Metabolomics experiments, including those using isotopic tracers, generate large and complex datasets. Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of such data, making it easier to visualize and interpret. PCA identifies the principal components, which are linear combinations of the original variables (e.g., metabolite concentrations) that capture the largest amount of variance in the data.

When this compound is used in a metabolomics study, PCA can be applied to the resulting metabolite profiles. By plotting the data in the space of the first few principal components, researchers can identify patterns and group samples based on their metabolic state. For instance, PCA could effectively distinguish between cells treated with D-cycloserine and untreated control cells, highlighting the metabolites that are most significantly altered by the drug's presence. unl.edu This approach helps to generate hypotheses about the compound's broader metabolic impact beyond its primary targets. unl.edu

High-Throughput Screening and Assay Development for Research

The use of isotopically labeled compounds is a cornerstone of modern biomedical research, facilitating sensitive and specific measurements in complex biological systems. This compound, as a stable isotope-labeled analog of D-cycloserine, holds significant potential for application in high-throughput screening (HTS) and assay development, primarily by serving as an internal standard for mass spectrometry-based analytical methods. While specific research detailing the extensive use of this compound in large-scale screening campaigns is not yet widely published, its utility can be inferred from the established applications of similar labeled compounds in drug discovery and development.

In the context of HTS, where thousands to millions of compounds are rapidly tested for their ability to modulate a specific biological target, accurate and reproducible quantification of analytes is paramount. This compound can be employed in the development and validation of quantitative assays to identify and characterize potential drug candidates that interact with the same targets as D-cycloserine. These targets include bacterial enzymes such as D-alanine racemase and D-alanine:D-alanine ligase, which are crucial for peptidoglycan synthesis, as well as N-methyl-D-aspartate (NMDA) receptors in the central nervous system. acs.orgnih.gov

The development of robust assays is a critical prerequisite for any successful HTS campaign. The incorporation of this compound during assay development allows for the precise quantification of the parent compound, D-cycloserine, in various biological matrices. This is particularly important for cell-based assays where the compound's uptake, metabolism, and interaction with the target need to be accurately measured.

One of the primary applications of this compound in this area is in liquid chromatography-mass spectrometry (LC-MS) based assays. The distinct mass difference between the labeled and unlabeled compound allows this compound to be used as an ideal internal standard. This corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of D-cycloserine.

Table 1: Potential Applications of this compound in HTS and Assay Development

Application AreaSpecific Use of this compoundAnalytical TechniqueResearch Focus
High-Throughput Screening (HTS)Internal standard for hit confirmation and validationLC-MS/MSIdentification of novel inhibitors of bacterial cell wall synthesis or modulators of NMDA receptors.
Assay DevelopmentTool for optimizing extraction and detection methodsHPLC, LC-MSEstablishing robust and reproducible analytical methods for D-cycloserine quantification in biological samples.
Mechanism of Action StudiesTracer to monitor metabolic fate and target engagementMass Spectrometry, NMRElucidating the biochemical pathways affected by D-cycloserine and its analogs. acs.org
Pharmacokinetic ProfilingStandard for quantifying drug levels in preclinical studiesLC-MS/MSDetermining the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

While detailed research findings on the specific use of this compound in large-scale screening are limited, the principles of its application are well-established within the field of drug discovery. The commercial availability of this and other isotopically labeled compounds underscores their importance as critical tools for modern analytical and research methodologies. cleanchemlab.commedchemexpress.com The use of such labeled standards is integral to ensuring the quality and reliability of data generated in the pursuit of new therapeutic agents.

Research in Preclinical Biological Systems

Studies in Microbial and Bacterial Cell Culture Models

D-Cycloserine is a broad-spectrum antibiotic that is primarily used as a second-line treatment for tuberculosis. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

In studies involving Mycobacterium tuberculosis , D-Cycloserine has been shown to be a concentration-dependent killer of the bacteria. researchgate.net It effectively lyses the bacterial population, making it a valuable agent against drug-resistant strains. uct.ac.zaresearchgate.net Research has also identified that L-cycloserine, another isomer, exhibits a more potent inhibitory effect on the growth of Mycobacterium tuberculosis than D-cycloserine. nih.gov

In Mycobacterium smegmatis , a non-pathogenic model organism for M. tuberculosis, D-Cycloserine resistance has been studied. nih.govjohnshopkins.edu Mutants of M. smegmatis resistant to D-Cycloserine have been isolated and characterized to understand the mechanisms of resistance, which can involve alterations in peptidoglycan assembly at the cell surface. nih.govjohnshopkins.edu Overexpression of the alanine (B10760859) racemase (alr) gene has been shown to confer D-Cycloserine resistance in M. smegmatis. nih.gov NMR-based metabolomics have been employed to study the in vivo effects of D-Cycloserine on M. smegmatis, suggesting that it likely inhibits multiple protein targets. nih.govscispace.com

Interactive Data Table: In Vitro Activity of D-Cycloserine against Mycobacteria

OrganismMIC (μg/mL)Observation
Mycobacterium tuberculosis H37Rv15Standard susceptible strain. nih.gov
MDR-TB clinical isolates32-64Higher resistance observed in clinical strains. nih.gov
Mycobacterium smegmatis (wild-type)105Higher intrinsic resistance compared to M. tuberculosis. nih.gov
Mycobacterium smegmatis (Cvr-1 mutant)140Mutant strain showing increased resistance. nih.gov

In Vitro Enzyme Activity and Inhibition Assays

D-Cycloserine acts as a competitive inhibitor of two key enzymes involved in the synthesis of the bacterial cell wall peptidoglycan: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl) . nih.gov

Alanine Racemase (Alr) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine. nih.gov D-Cycloserine, as a structural analog of D-alanine, binds to Alr and was initially thought to cause irreversible inhibition. nih.gov However, more recent studies have shown that the inhibition of M. tuberculosis Alr by D-Cycloserine is reversible. nih.gov This finding helps to explain why Alr activity can still be detected in bacteria after exposure to clinically relevant concentrations of the drug. nih.gov

D-alanine:D-alanine Ligase (Ddl) is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan precursor. D-Cycloserine competitively inhibits the binding of D-alanine to Ddl with a similar affinity at both D-alanine binding sites. nih.gov The binding of D-Cycloserine is pH-dependent, with optimal binding occurring in its zwitterionic form. nih.gov

D-Cycloserine has also been found to inhibit the branched-chain aminotransferase (IlvE) in Mycobacterium tuberculosis. nih.gov This enzyme is involved in the biosynthesis of branched-chain amino acids. L-cycloserine was found to be a more potent inhibitor of this enzyme than D-cycloserine. nih.gov

Interactive Data Table: Enzyme Inhibition by D-Cycloserine

EnzymeOrganismInhibition TypeKi ValueNotes
Alanine Racemase (Alr)Mycobacterium tuberculosisReversible-Inhibition mechanism involves hydrolysis of a DCS-adduct. nih.gov
D-alanine:D-alanine Ligase (Ddl)Mycobacterium tuberculosisCompetitiveK(i,DCS1) = 14 μM, K(i,DCS2) = 25 μMCompetes with D-alanine at both binding sites. nih.gov
Branched-chain Aminotransferase (IlvE)Mycobacterium tuberculosisTime-dependent-L-cycloserine is a 40-fold better inhibitor. nih.gov

Application in Animal Models for Disease Mechanism Research

In animal models, D-Cycloserine is utilized to investigate biochemical and molecular changes associated with various conditions, moving beyond its antimicrobial properties.

In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl₃), D-cycloserine administration was shown to ameliorate neurodegeneration and oxidative damage. frontiersin.orgfrontiersin.org Specifically, it was found to reduce the levels of amyloid-beta by influencing the activity of secretase enzymes. frontiersin.orgfrontiersin.org D-cycloserine treatment led to a decrease in the mRNA expression of APP, BACE 1, NCTSN, and PSEN1, while inhibiting the expression of ADAM10. frontiersin.org Furthermore, it helped to attenuate the increased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) and supported total antioxidant capacity in brain tissue. frontiersin.org

In a rat model of Parkinson's disease , D-cycloserine has been investigated for its potential to reduce motor, emotional, and cognitive dysfunctions, as well as neuroinflammation and neurodegeneration. nih.govresearchgate.net Its mechanism in this context is linked to its role as a partial agonist at the glycine binding site of the NMDA receptor, which is implicated in the glutamatergic hyperactivity observed in Parkinson's disease. nih.govresearchgate.net

These studies in animal models highlight the pleiotropic effects of D-Cycloserine, suggesting its potential to modulate various biochemical and molecular pathways beyond its primary antibacterial action. The use of isotopically labeled D-Cycloserine-15N,D3 in such studies would be invaluable for pharmacokinetic/pharmacodynamic (PK/PD) modeling to precisely track the compound's distribution and metabolism in different tissues.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Isotopic Analogs for Enhanced Research Applications

The utility of D-Cycloserine-15N,D3 has spurred interest in the development of more sophisticated isotopic analogs to address increasingly complex research questions. The goal is to create tracers with enhanced properties for specific applications, such as improved sensitivity in analytical techniques or the ability to probe multiple metabolic pathways simultaneously.

Future development in this area is likely to focus on several key strategies:

Multi-Isotope Labeling: Incorporating additional stable isotopes, such as Carbon-13 (¹³C) or Oxygen-18 (¹⁸O), into the D-cycloserine structure. This would create multi-labeled analogs that can provide more detailed information in metabolic flux analysis.

Site-Specific Labeling: Placing isotopes at specific atomic positions within the molecule. This allows researchers to track the fate of individual atoms through biochemical reactions, offering a deeper understanding of reaction mechanisms.

Analogs with Reporter Moieties: Designing analogs that, in addition to isotopic labels, contain functional groups that can be easily detected by other analytical methods, such as fluorescence spectroscopy. This could enable multimodal imaging and analysis.

The synthesis of such next-generation analogs will require innovative synthetic chemistry approaches to achieve high isotopic enrichment and purity. These advanced tracers will be instrumental in a wide range of research applications, from preclinical drug development to fundamental studies of cellular metabolism.

Integration of this compound Research with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of this compound with high-throughput "multi-omics" technologies is set to revolutionize our understanding of its biological effects. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how this compound interacts with cellular systems.

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics nih.govthermofisher.comnih.gov. While not directly using labeled D-cycloserine, the principles of SILAC can be applied in studies involving the compound. In a typical experiment, one population of cells could be grown in media containing "heavy" labeled amino acids and treated with D-cycloserine, while a control population is grown in "light" media. By comparing the protein expression profiles of the two populations using mass spectrometry, researchers can identify proteins that are up- or down-regulated in response to the drug. This can help to identify not only the primary targets of D-cycloserine but also off-target effects and downstream signaling pathways.

Transcriptomics: RNA sequencing (RNA-seq) has been used to investigate the molecular mechanisms of D-cycloserine nih.gov. Studies have shown that D-cycloserine can regulate the expression of genes involved in various processes, including learning, memory, and inflammation nih.gov. While these initial studies have not utilized isotopically labeled D-cycloserine, future research could employ this compound to correlate changes in gene expression with the metabolic fate of the compound within the cell. This would provide a direct link between the presence of the drug at its site of action and the resulting transcriptional response.

The following table summarizes the application of multi-omics approaches in D-cycloserine research:

Omics ApproachApplication in D-Cycloserine ResearchPotential Role of this compound
Proteomics Identification of protein expression changes in response to D-cycloserine treatment.To correlate proteomic changes with the intracellular concentration and localization of the drug.
Transcriptomics Analysis of gene expression changes induced by D-cycloserine.To link the metabolic fate of the compound to specific transcriptional responses.
Metabolomics Tracing the metabolic pathways affected by D-cycloserine.As a direct tracer to monitor its metabolism and impact on endogenous metabolite pools.

Advanced Spectroscopic Techniques for Isotopic Tracers (e.g., hyphenated techniques, in-situ NMR)

The analysis of isotopic tracers like this compound is greatly enhanced by the use of advanced spectroscopic techniques. These methods offer high sensitivity and specificity, allowing for the detection and quantification of the labeled compound and its metabolites in complex biological matrices.

Hyphenated Techniques: The coupling of separation techniques with mass spectrometry, known as hyphenated techniques, is particularly powerful for analyzing isotopic tracers youtube.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the determination of D-cycloserine in biological samples such as human plasma nih.gov. The high sensitivity and selectivity of LC-MS/MS allow for the accurate quantification of this compound and its unlabeled counterpart, making it ideal for pharmacokinetic and metabolic studies.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another key technique for studying isotopically labeled compounds. Diffusion-Ordered Spectroscopy (DOSY) NMR has been successfully used to determine the levels of D-cycloserine and its impurities in pharmaceutical dosage forms mdpi.com. This technique can separate the signals of different molecules based on their diffusion coefficients, providing a "virtual separation" without the need for physical chromatography mdpi.com. For in-situ applications, NMR can be used to monitor the binding of this compound to its target enzymes in real-time, providing valuable information about the kinetics and mechanism of inhibition.

Contribution of Isotopic D-Cycloserine to Fundamental Biochemical and Enzymological Knowledge

Isotopically labeled D-cycloserine, including this compound, has made significant contributions to our understanding of fundamental biochemical and enzymological processes. As a structural analog of the amino acid D-alanine, D-cycloserine is a known inhibitor of several key bacterial enzymes involved in cell wall biosynthesis nih.govnih.gov.

Elucidating Enzyme Mechanisms: D-cycloserine targets and inactivates alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl), two essential enzymes in the peptidoglycan biosynthesis pathway nih.govnih.gov. Studies using D-cycloserine have been crucial in elucidating the kinetic mechanism of these enzymes nih.govnih.gov. Isotopic labeling allows researchers to track the covalent modifications that occur when D-cycloserine binds to the enzyme's active site. For example, by using mass spectrometry to analyze the enzyme-inhibitor complex, it is possible to identify the specific amino acid residues involved in the binding and inactivation process. X-ray crystallography studies of the enzyme bound to D-cycloserine have provided detailed structural insights into the mechanism of inhibition nih.govacs.org.

Q & A

Q. What are the validated synthetic routes for D-Cycloserine-15N,D3, and how can isotopic purity be confirmed?

Synthesis typically involves isotopic labeling of the parent compound using deuterated and 15N-enriched precursors under controlled reaction conditions. Key steps include:

  • Isotope incorporation : Use of deuterated reagents (e.g., D2O) and 15N-labeled ammonia derivatives to ensure site-specific labeling .
  • Purification : Chromatographic techniques (HPLC, LC-MS) to isolate the isotopologue and remove unlabeled byproducts .
  • Characterization :
    • Mass spectrometry (MS) : Confirm molecular ion peaks for m/z shifts corresponding to 15N and D3 labeling (e.g., +3 Da for D3, +1 Da for 15N) .
    • NMR : Absence of protiated signals in 1H-NMR and distinct 15N coupling in heteronuclear experiments .
  • Purity validation : Isotopic enrichment ≥98% via quantitative NMR or isotope ratio mass spectrometry (IRMS) .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize transitions for labeled vs. unlabeled species to avoid cross-talk. Use deuterated internal standards (e.g., D3-cycloserine) for calibration .
  • Isotope dilution assays : Correct for matrix effects and ionization efficiency variations .
  • Validation parameters : Include linearity (R² >0.99), recovery (>90%), and limits of detection (LOD <1 ng/mL) per FDA bioanalytical guidelines .

Q. How is this compound applied in pharmacological studies?

  • Tracer studies : Track drug metabolism and distribution via 15N/D3 labeling in in vivo models (e.g., brain penetration studies in neuropharmacology) .
  • Mechanistic insights : Use isotopic labeling to differentiate host vs. microbial pathways in antibiotic resistance research .

Advanced Research Questions

Q. How can isotopic effects of 15N and D3 influence the pharmacokinetic (PK) profile of D-Cycloserine?

  • Kinetic isotope effects (KIE) : Deuterium labeling may alter metabolism (e.g., CYP450-mediated oxidation), requiring comparative PK studies between labeled and unlabeled forms .
  • Experimental design :
    • Conduct crossover studies in animal models, comparing AUC, Cmax, and half-life of this compound vs. native compound .
    • Use compartmental modeling to assess isotope-driven changes in distribution volumes .

Q. What strategies resolve contradictions in reported bioactivity data for D-Cycloserine isotopologues?

  • Data harmonization :
    • Cross-validate assays (e.g., MIC tests, enzyme inhibition) using standardized protocols and controls .
    • Address batch variability in isotopic purity by sourcing from accredited suppliers .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile disparities in published IC50 values .

Q. How can reaction conditions be optimized for scalable synthesis of this compound without isotopic dilution?

  • Parameter screening :
    • Use design of experiments (DoE) to assess temperature, pH, and solvent effects on isotopic incorporation .
    • Monitor reaction progress via real-time MS to terminate at maximal labeling efficiency .
  • Catalytic systems : Explore enzymes (e.g., D-alanine transaminase) for stereoselective synthesis, minimizing racemization .

Q. What methodologies ensure robust validation of this compound in complex matrices like cerebrospinal fluid (CSF)?

  • Sample preparation :
    • Protein precipitation with ice-cold acetonitrile, followed by SPE for phospholipid removal .
    • Isotope-coded affinity tags (ICAT) to enhance MS detection specificity .
  • Matrix-matched calibration : Spike CSF with analyte at physiological pH (7.4) to mimic endogenous conditions .

Q. How can researchers replicate studies using this compound given variability in isotopic sourcing?

  • Supplier documentation : Require certificates of analysis (CoA) detailing isotopic enrichment, residual solvents, and storage conditions .
  • In-house verification : Perform QC via high-resolution MS and elemental analysis before initiating experiments .

Q. What statistical models best address isotopic heterogeneity in metabolic flux analysis?

  • Stochastic modeling : Use Monte Carlo simulations to account for natural abundance of 15N and D in background signals .
  • Correction algorithms : Apply linear regression to adjust for isotopic interference in mass isotopomer distributions (MIDs) .

Q. How does the stability of this compound under experimental conditions (e.g., UV exposure, pH) compare to the native compound?

  • Stability studies :
    • Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring .
    • pH-rate profiling to identify labile sites (e.g., β-lactam ring hydrolysis) .
  • Recommendations : Store at -80°C in amber vials to prevent photodegradation and isotopic exchange .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.